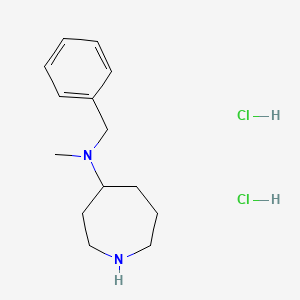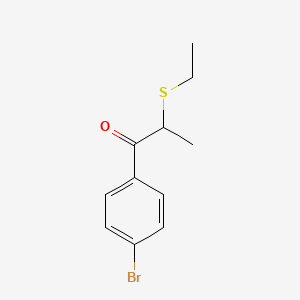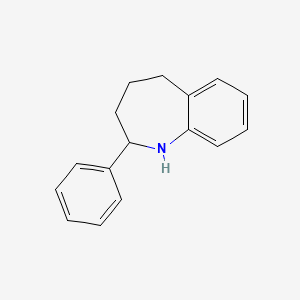
2-phenyl-2,3,4,5-tetrahydro-1H-1-benzazepine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-phenyl-2,3,4,5-tetrahydro-1H-1-benzazepine is a heterocyclic compound that belongs to the benzazepine class. Benzazepines are known for their diverse biological activities and are often studied for their potential therapeutic applications. The structure of this compound consists of a seven-membered azepine ring fused to a benzene ring, with a phenyl group attached to the azepine ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-phenyl-2,3,4,5-tetrahydro-1H-1-benzazepine can be achieved through various synthetic routes. One common method involves the cyclization of N-phenyl-2-aminobenzylamine with formaldehyde under acidic conditions. Another approach is the reduction of 2-phenyl-1,2,3,4-tetrahydroisoquinoline using lithium aluminum hydride.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often utilize continuous flow reactors and automated systems to control reaction parameters precisely.
Analyse Des Réactions Chimiques
Types of Reactions
2-phenyl-2,3,4,5-tetrahydro-1H-1-benzazepine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or quinones.
Reduction: Reduction reactions can convert the compound to its fully saturated analogs.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the benzene or azepine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride and sodium borohydride are frequently used reducing agents.
Substitution: Reagents such as halogens, alkyl halides, and sulfonyl chlorides are used for substitution reactions.
Major Products Formed
Oxidation: Ketones and quinones.
Reduction: Fully saturated analogs.
Substitution: Various substituted benzazepine derivatives.
Applications De Recherche Scientifique
2-phenyl-2,3,4,5-tetrahydro-1H-1-benzazepine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential as a ligand for various biological receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a dopamine receptor agonist.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Mécanisme D'action
The mechanism of action of 2-phenyl-2,3,4,5-tetrahydro-1H-1-benzazepine involves its interaction with specific molecular targets, such as dopamine receptors. By binding to these receptors, the compound can modulate neurotransmitter release and influence various physiological processes. The activation of dopamine receptors leads to the stimulation of adenylyl cyclase, increasing intracellular cyclic AMP levels and resulting in various downstream effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepine-7,8-diol
- 2,3,4,5-tetrahydro-1,5-methano-1H-3-benzazepine
- SKF-38393
Uniqueness
2-phenyl-2,3,4,5-tetrahydro-1H-1-benzazepine is unique due to its specific structural features and biological activity. Unlike other benzazepine derivatives, it has a distinct phenyl group attached to the azepine ring, which contributes to its unique pharmacological properties and potential therapeutic applications.
Propriétés
Formule moléculaire |
C16H17N |
|---|---|
Poids moléculaire |
223.31 g/mol |
Nom IUPAC |
2-phenyl-2,3,4,5-tetrahydro-1H-1-benzazepine |
InChI |
InChI=1S/C16H17N/c1-2-7-13(8-3-1)16-12-6-10-14-9-4-5-11-15(14)17-16/h1-5,7-9,11,16-17H,6,10,12H2 |
Clé InChI |
LUFNZOBREPBXAF-UHFFFAOYSA-N |
SMILES canonique |
C1CC(NC2=CC=CC=C2C1)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


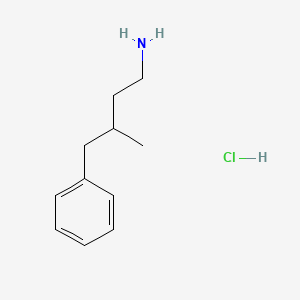
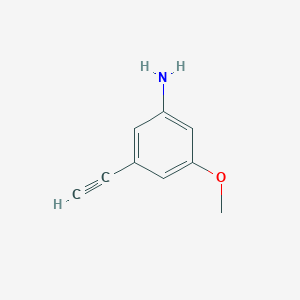
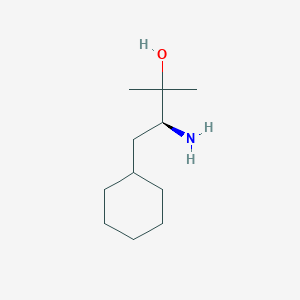
![Rac-(1r,3r)-3-{[(tert-butoxy)carbonyl]amino}-1-(2,3-difluorophenyl)cyclobutane-1-carboxylic acid](/img/structure/B13468502.png)
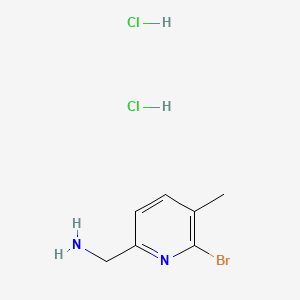
![4-[(Trifluoromethyl)sulfanyl]butanoic acid](/img/structure/B13468514.png)
![6-bromo-2H,3H-furo[3,2-b]pyridin-3-amine dihydrochloride](/img/structure/B13468522.png)
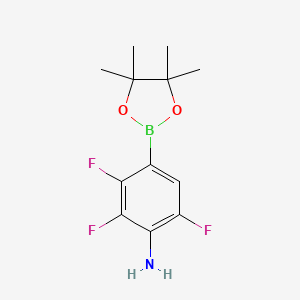
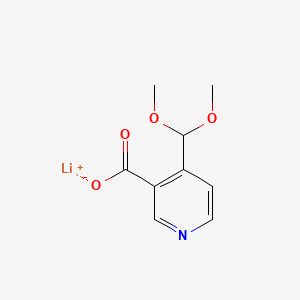
![rac-(1R,2S,5R,6S)-tricyclo[4.2.0.0,2,5]octane-3-carboxylic acid](/img/structure/B13468533.png)
![1-[2-(methylamino)ethyl]-1H-imidazole-4-carboxylic acid dihydrochloride](/img/structure/B13468537.png)

